molecular formula C19H15ClF3N3O3S B11458379 2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11458379
M. Wt: 457.9 g/mol
InChI Key: LBRNRLCWICVFDP-UHFFFAOYSA-N
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Description

2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms The compound also features various functional groups, including a chloro-substituted methoxyphenyl group and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiourea derivative, and a halogenated ketone.

    Introduction of the Chloro-Substituted Methoxyphenyl Group: This step involves the nucleophilic substitution reaction where the amino group of the thiazine ring reacts with 5-chloro-2-methoxyphenylamine.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step can be achieved through a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative of the trifluoromethyl-substituted phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Medicine: The compound has potential therapeutic applications due to its unique structural features, which may interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    2-Chloro-5-methoxyphenyl boronic acid: Shares the chloro-methoxyphenyl group but lacks the thiazine ring.

    Trifluoromethyl-substituted phenyl derivatives: Compounds with similar trifluoromethyl groups but different core structures.

Uniqueness

2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its combination of functional groups and the presence of the thiazine ring

Properties

Molecular Formula

C19H15ClF3N3O3S

Molecular Weight

457.9 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)imino-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H15ClF3N3O3S/c1-29-14-7-6-10(20)8-13(14)25-18-26-16(27)9-15(30-18)17(28)24-12-5-3-2-4-11(12)19(21,22)23/h2-8,15H,9H2,1H3,(H,24,28)(H,25,26,27)

InChI Key

LBRNRLCWICVFDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C2NC(=O)CC(S2)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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